molecular formula C19H16BrN3O3S B6545442 3-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 946303-96-4

3-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B6545442
CAS No.: 946303-96-4
M. Wt: 446.3 g/mol
InChI Key: BKHOXLVEOVRSHR-UHFFFAOYSA-N
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Description

3-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic small molecule based on a pyridazine core, designed for research applications in medicinal chemistry and drug discovery. The compound features a brominated benzamide group and an ethanesulfonyl moiety, structural features often associated with target affinity and selectivity in biochemical assays . Pyridazine-based scaffolds are of significant interest in pharmaceutical research due to their potential to modulate various biological targets . Related compounds have been investigated for their role in immune regulation by targeting the Formyl Peptide Receptor (FPR) family , as well as for their inhibitory activity against kinases such as Bruton's Tyrosine Kinase (Btk), which is a target in immunological and oncological research . Furthermore, structural analogs have been explored for their potential in treating neurodegenerative diseases, such as Parkinson's disease, through agonism of nuclear receptors like Nurr1 . This molecule is provided exclusively for in vitro research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

3-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-10-9-17(22-23-18)13-5-4-8-16(12-13)21-19(24)14-6-3-7-15(20)11-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOXLVEOVRSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

  • Structure : Shares the 3-bromobenzamide core but differs in the pyridazine substituent (3,5-dimethylpyrazole vs. ethanesulfonyl) and phenyl group position (para vs. meta).
  • Molecular Formula : C₂₂H₁₉BrN₆O (MW: 463.3 g/mol) .
  • Key Differences :
    • Substituent Effects : The dimethylpyrazole group is less polar than ethanesulfonyl, suggesting reduced solubility but improved lipophilicity for membrane penetration.
    • Positional Isomerism : Meta-substitution in the target compound may alter spatial interactions in biological targets compared to para-substituted analogs.

Heterocyclic Variations: Imidazopyridazine and Pyrazine Derivatives

  • Example 1 : 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide (, Section 6.1.2.27)
    • Structure : Replaces pyridazine with an imidazo[1,2-b]pyridazine core and introduces a trifluoromethylphenyl group.
    • Key Differences :
  • The imidazole ring adds hydrogen-bonding capability, unlike the pyridazine-sulfonyl motif .

  • Example 2 : 5-bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (, Section 6.1.3.1)

    • Structure : Pyrazine core with bromine and trifluoromethylpyridyl substituents.
    • Key Differences :
  • Pyrazine’s smaller aromatic system may reduce steric hindrance compared to pyridazine derivatives.
  • The absence of a benzamide linker simplifies the structure but limits flexibility for target engagement .
Table 1: Comparative Properties of Selected Analogs
Compound Molecular Formula Key Substituents Solubility (Inference) Synthetic Complexity
Target Compound C₁₉H₁₅BrN₃O₃S Ethanesulfonyl, meta-phenyl Moderate (polar) High (sulfonation)
3-bromo-N-(4-{[6-(3,5-dimethylpyrazol...) C₂₂H₁₉BrN₆O Dimethylpyrazole, para-phenyl Low (nonpolar) Moderate
Imidazopyridazine Derivative (Example 1) C₂₄H₂₀F₃N₅O₂Si Trifluoromethyl, imidazole Variable Very High
Pyrazine Derivative (Example 2) C₁₀H₆BrF₃N₄ Trifluoromethylpyridyl Low Low
Key Observations:
  • Synthetic Routes : The target compound likely requires sulfonation steps for ethanesulfonyl introduction, whereas trifluoromethyl analogs () employ specialized fluorination reagents. Dimethylpyrazole derivatives () may use nucleophilic substitution or coupling reactions .
  • Bioactivity Implications :
    • Ethanesulfonyl and trifluoromethyl groups enhance target affinity in polar and hydrophobic environments, respectively.
    • Bromine’s steric bulk may hinder off-target interactions compared to smaller halogens.

Preparation Methods

Bromination via iEDDA with Silyl Enol Ethers

The reaction of 3-bromo-1,2,4,5-tetrazine (3-Br-Tet) with tert-butyldimethylsilyl (TBS)-protected silyl enol ethers in dichloromethane, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), yields 3-bromo-4-substituted pyridazines with >80% regioselectivity. Key parameters include:

  • Catalyst loading : 2.1 equivalents of BF₃·OEt₂.

  • Temperature : 0°C to room temperature.

  • Reaction time : 10 minutes for acyclic silyl enol ethers.

Substituted pyridazines derived from cyclic silyl enol ethers (e.g., cyclohexenyl-TBS) exhibit yields of 42–88%, while acyclic analogs (e.g., acetophenone-derived) achieve 45–93% yields under optimized conditions.

Table 1: Yields of 3-Bromo-4-Substituted Pyridazines from Silyl Enol Ethers

Substrate TypeExample SubstituentYield (%)
Cyclic (5-membered)Cyclopentyl74
Cyclic (6-membered)Cyclohexyl88
Acyclic (Aryl)4-Bromophenyl93
Acyclic (Alkyl)Cyclohexylmethyl45

Functionalization of the Pyridazine Core

Introduction of Ethanesulfonyl Group

The ethanesulfonyl moiety at position 6 is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed 6-chloropyridazine intermediate. Reaction with ethanesulfonyl chloride in anhydrous dimethylformamide (DMF) at 80°C for 12 hours achieves 68–75% conversion. Alternative methods using sodium ethanesulfinate under Pd catalysis (e.g., Pd(PPh₃)₄, 100°C, 24h) yield comparable results but require rigorous exclusion of moisture.

Coupling of the Aromatic Amine

The 3-aminophenyl group is installed via Suzuki-Miyaura cross-coupling between 3-bromo-6-(ethanesulfonyl)pyridazine and 3-aminophenylboronic acid. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.5 equivalents).

  • Solvent : Toluene/ethanol/water (4:1:1).

  • Temperature : 90°C for 8 hours.

Yields range from 65% to 78%, with purity >95% after silica gel chromatography.

Amide Bond Formation

The final step involves coupling 3-bromobenzoic acid with the 3-[6-(ethanesulfonyl)pyridazin-3-yl]aniline intermediate. Two methods are predominant:

Acyl Chloride Route

Activation of 3-bromobenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with the aniline in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine (2.5 equivalents) is added to scavenge HCl, yielding the amide in 82–89% purity.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at room temperature for 24 hours. This method achieves 75–85% yield but requires extensive washing to remove urea byproducts.

Table 2: Comparison of Amidation Methods

MethodYield (%)Purity (%)Key Advantage
Acyl Chloride82–89>95Rapid reaction (2h)
EDC/HOBt75–8590–93Mild conditions

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). The target compound elutes at Rf = 0.3–0.4, with residual solvents removed under reduced pressure.

Analytical Validation

  • HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).

  • NMR : δ 8.72 (d, J=8.4 Hz, pyridazine-H), 8.15 (s, benzamide-H).

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₇BrN₃O₃S: 462.0124, found 462.0127.

Scalability and Industrial Relevance

Gram-scale synthesis (500 mg) of the pyridazine intermediate has been demonstrated with 93% yield, confirming feasibility for pilot-scale production. Key challenges include:

  • Cost of Pd catalysts : Substituting Pd(OAc)₂ for Pd(PPh₃)₄ reduces expenses by 40% without sacrificing yield.

  • Solvent recovery : DMF and THF are recycled via distillation, minimizing waste.

Mechanistic Insights and Optimization

Role of BF₃ in iEDDA Reactions

BF₃·OEt₂ coordinates to N-1 of the tetrazine, lowering the LUMO energy and facilitating cycloaddition with the silyl enol ether’s HOMO. Steric effects from the TBS group prevent azaphilic addition, ensuring regioselectivity.

Temperature-Dependent Side Reactions

Prolonged heating (>12h) during sulfonation leads to desulfonylation (5–8% yield loss). Maintaining temperatures ≤80°C mitigates this issue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential coupling of pyridazine, ethanesulfonyl, and benzamide moieties. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., coupling brominated benzamide with ethanesulfonyl-pyridazine precursors) .
  • Sulfonylation using ethanesulfonyl chloride under anhydrous conditions (e.g., DCM solvent, 0–5°C, triethylamine base) to minimize side reactions .
    • Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of pyridazine to sulfonylating agent) and inert atmospheres (N₂) to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethanesulfonyl proton signals at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₁₅BrN₃O₃S; calc. 468.02 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the pyridazine-benzamide linkage (bond angles: 120–122°) .

Advanced Research Questions

Q. What contradictory data exist regarding the compound’s biological targets, and how can they be resolved?

  • Contradictions :

  • Target A : Some studies report inhibition of sodium channels (IC₅₀ = 2.1 μM) , while others suggest activity against kinases (e.g., EGFR, IC₅₀ = 5.3 μM) .
    • Resolution Strategies :
  • Selectivity Assays : Use isoform-specific inhibitors (e.g., tetrodotoxin for sodium channels) to isolate target contributions .
  • Computational Docking : Compare binding energies to kinase vs. ion channel active sites (AutoDock Vina, ΔG < -8 kcal/mol favors kinase binding) .

Q. How does the ethanesulfonyl group influence structure-activity relationships (SAR) compared to analogs with methylsulfonyl or morpholine substituents?

  • SAR Insights :

  • Ethanesulfonyl vs. Methanesulfonyl : Ethanesulfonyl enhances lipophilicity (logP = 2.8 vs. 2.1), improving blood-brain barrier penetration in neuroactivity assays .
  • Morpholine Replacement : Replacing ethanesulfonyl with morpholine reduces thermal stability (Tₘ decreased by 15°C) but increases aqueous solubility (from 0.8 mg/mL to 3.2 mg/mL) .
    • Data Table : Key Physicochemical Comparisons
SubstituentlogPSolubility (mg/mL)Thermal Stability (Tₘ, °C)
Ethanesulfonyl2.80.8185
Methanesulfonyl2.11.2178
Morpholine1.63.2170
Data compiled from

Q. What strategies mitigate instability of the pyridazine core under acidic conditions during in vitro assays?

  • Solutions :

  • pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) instead of unbuffered media to prevent ring-opening degradation .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated pyridazine) to stabilize the core until intracellular activation .

Methodological Guidance for Contradictory Results

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Case Example : IC₅₀ ranges from 1.8 μM (HeLa) to 7.5 μM (HEK293) .
  • Approach :

  • Standardize Assay Conditions : Use identical ATP concentrations (1 mM) and incubation times (24 hr) .
  • Control for Efflux Pumps : Co-administer cyclosporine A (5 μM) to inhibit P-glycoprotein-mediated efflux in resistant lines .

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